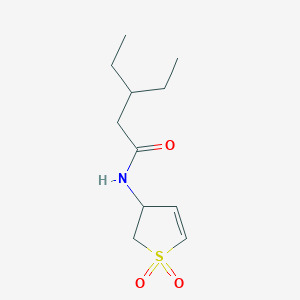![molecular formula C24H22N2O6 B5482881 N-[2-(2-furoylamino)-3-(4-methoxyphenyl)acryloyl]phenylalanine](/img/structure/B5482881.png)
N-[2-(2-furoylamino)-3-(4-methoxyphenyl)acryloyl]phenylalanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(2-furoylamino)-3-(4-methoxyphenyl)acryloyl]phenylalanine, also known as FMA-PEG, is a novel compound that has gained significant attention in the scientific community due to its potential applications in drug delivery systems. FMA-PEG is a derivative of phenylalanine, an essential amino acid, and has been synthesized using a variety of methods. In
作用機序
The mechanism of action of N-[2-(2-furoylamino)-3-(4-methoxyphenyl)acryloyl]phenylalanine is not fully understood, but it is believed to involve the binding of N-[2-(2-furoylamino)-3-(4-methoxyphenyl)acryloyl]phenylalanine to specific receptors on the surface of cells. N-[2-(2-furoylamino)-3-(4-methoxyphenyl)acryloyl]phenylalanine can selectively bind to cancer cells and release the drug only in the cancerous tissue, which reduces the side effects of chemotherapy. N-[2-(2-furoylamino)-3-(4-methoxyphenyl)acryloyl]phenylalanine can also cross the blood-brain barrier and target specific cells in the brain, which is useful for the treatment of neurological disorders.
Biochemical and Physiological Effects:
N-[2-(2-furoylamino)-3-(4-methoxyphenyl)acryloyl]phenylalanine has been shown to have low toxicity and high biocompatibility, which makes it a promising candidate for drug delivery systems. N-[2-(2-furoylamino)-3-(4-methoxyphenyl)acryloyl]phenylalanine can selectively bind to cancer cells and release the drug only in the cancerous tissue, which reduces the side effects of chemotherapy. N-[2-(2-furoylamino)-3-(4-methoxyphenyl)acryloyl]phenylalanine can also cross the blood-brain barrier and target specific cells in the brain, which is useful for the treatment of neurological disorders.
実験室実験の利点と制限
The advantages of using N-[2-(2-furoylamino)-3-(4-methoxyphenyl)acryloyl]phenylalanine in lab experiments include its ability to selectively target specific cells and tissues, its low toxicity and high biocompatibility, and its ability to cross the blood-brain barrier. The limitations of using N-[2-(2-furoylamino)-3-(4-methoxyphenyl)acryloyl]phenylalanine in lab experiments include the cost of synthesis and the complexity of the synthesis method.
将来の方向性
For research on N-[2-(2-furoylamino)-3-(4-methoxyphenyl)acryloyl]phenylalanine include the development of new synthesis methods that are more cost-effective and efficient, the investigation of the mechanism of action of N-[2-(2-furoylamino)-3-(4-methoxyphenyl)acryloyl]phenylalanine, and the development of new drug delivery systems using N-[2-(2-furoylamino)-3-(4-methoxyphenyl)acryloyl]phenylalanine. Additionally, N-[2-(2-furoylamino)-3-(4-methoxyphenyl)acryloyl]phenylalanine can be used in the treatment of other diseases, such as autoimmune disorders and infectious diseases. Further research is needed to explore the potential applications of N-[2-(2-furoylamino)-3-(4-methoxyphenyl)acryloyl]phenylalanine in these areas.
Conclusion:
In conclusion, N-[2-(2-furoylamino)-3-(4-methoxyphenyl)acryloyl]phenylalanine is a novel compound that has potential applications in drug delivery systems. N-[2-(2-furoylamino)-3-(4-methoxyphenyl)acryloyl]phenylalanine can selectively target specific cells and tissues, has low toxicity and high biocompatibility, and can cross the blood-brain barrier. Future research on N-[2-(2-furoylamino)-3-(4-methoxyphenyl)acryloyl]phenylalanine should focus on the development of new synthesis methods, investigation of the mechanism of action, and the development of new drug delivery systems. N-[2-(2-furoylamino)-3-(4-methoxyphenyl)acryloyl]phenylalanine has the potential to revolutionize drug delivery systems and improve the treatment of various diseases.
合成法
N-[2-(2-furoylamino)-3-(4-methoxyphenyl)acryloyl]phenylalanine can be synthesized using a variety of methods, including the solid-phase peptide synthesis method and the solution-phase peptide synthesis method. The solid-phase peptide synthesis method involves the stepwise addition of protected amino acids to a resin-bound peptide chain. In contrast, the solution-phase peptide synthesis method involves the coupling of protected amino acids in solution. The most commonly used method for the synthesis of N-[2-(2-furoylamino)-3-(4-methoxyphenyl)acryloyl]phenylalanine is the solid-phase peptide synthesis method, which involves the use of a resin-bound peptide chain and the stepwise addition of protected amino acids.
科学的研究の応用
N-[2-(2-furoylamino)-3-(4-methoxyphenyl)acryloyl]phenylalanine has potential applications in drug delivery systems due to its ability to target specific cells and tissues. N-[2-(2-furoylamino)-3-(4-methoxyphenyl)acryloyl]phenylalanine can be used to deliver drugs to cancer cells, as it can selectively bind to cancer cells and release the drug only in the cancerous tissue. N-[2-(2-furoylamino)-3-(4-methoxyphenyl)acryloyl]phenylalanine can also be used to deliver drugs to the brain, as it can cross the blood-brain barrier and target specific cells in the brain.
特性
IUPAC Name |
2-[[(E)-2-(furan-2-carbonylamino)-3-(4-methoxyphenyl)prop-2-enoyl]amino]-3-phenylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O6/c1-31-18-11-9-17(10-12-18)14-19(25-23(28)21-8-5-13-32-21)22(27)26-20(24(29)30)15-16-6-3-2-4-7-16/h2-14,20H,15H2,1H3,(H,25,28)(H,26,27)(H,29,30)/b19-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFUBMOYZFKIIIE-XMHGGMMESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C(\C(=O)NC(CC2=CC=CC=C2)C(=O)O)/NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3aS*,6aR*)-5-(2,3-dihydro-1-benzofuran-5-ylcarbonyl)-3-(pyridin-2-ylmethyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5482803.png)
![1-(6-{6-[(pyridin-3-ylmethyl)amino]-1H-pyrrolo[2,3-b]pyridin-4-yl}pyridin-3-yl)ethanone](/img/structure/B5482810.png)

![(3S*,5R*)-1-(3-fluorobenzyl)-5-[(4-methyl-1-piperazinyl)carbonyl]-3-piperidinecarboxylic acid](/img/structure/B5482820.png)
![2-[5-(2,6-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid](/img/structure/B5482822.png)
![ethyl 4-{[(3-methyl-1-piperidinyl)acetyl]amino}benzoate](/img/structure/B5482829.png)
![N-(5-bromo-2-pyridinyl)-2-[(5-cyclopropyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5482838.png)
![4-tert-butyl-2-(1,8-dioxa-4,11-diazaspiro[5.6]dodec-4-ylmethyl)phenol](/img/structure/B5482841.png)
![N-[(2-phenyl-1,3-oxazol-4-yl)methyl]pyrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B5482848.png)

![N-{1-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}acetamide](/img/structure/B5482867.png)
![2-[2-(4-methoxyphenyl)vinyl]-4-quinolinecarboxylic acid](/img/structure/B5482873.png)
![N-[4-(1H-imidazol-1-yl)benzyl]-2-phenoxypropanamide](/img/structure/B5482884.png)
![1-{1-[5-(3-methoxyphenyl)-2-furoyl]piperidin-4-yl}pyrrolidin-2-one](/img/structure/B5482887.png)